rac-1-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans
Description
The compound rac-1-{[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A trans-cyclobutyl ring with a methyl group.
- A 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group.
- A 1,2,3-triazole ring linked to a carboxylic acid moiety.
Its stereochemistry (trans-cyclobutyl) and rigid scaffold may influence binding specificity in biological systems or material science applications .
Properties
CAS No. |
2408966-56-1 |
|---|---|
Molecular Formula |
C23H22N4O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-12-27(26-25-21)11-14-9-15(10-14)24-23(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,12,14-15,20H,9-11,13H2,(H,24,30)(H,28,29) |
InChI Key |
KUTHONIPEDYCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN5C=C(N=N5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, trans (CAS Number: 2227830-88-6) is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a cyclobutane moiety linked to a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is , with a molecular weight of 474.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N2O5 |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 2227830-88-6 |
Mechanisms of Biological Activity
Research indicates that compounds containing triazole moieties exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms through which rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects are still under investigation but may involve:
- Inhibition of Protein Interactions : Similar triazole compounds have been shown to interfere with protein-protein interactions essential for cellular signaling pathways.
- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Targeting Specific Receptors : Potential interactions with receptors related to cancer progression or inflammation have been suggested.
Anticancer Activity
A study investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exhibited significant cytotoxicity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings suggest that the compound has potential as an anticancer agent by inducing apoptosis in tumor cells.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains. The results indicated moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
This suggests that rac-1-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid could be explored further for its potential use in treating bacterial infections.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- The trans configuration of the cyclobutyl substituents distinguishes it from cis isomers, which may exhibit steric clashes in biological targets .
- The triazole-carboxylic acid motif is shared with metal-coordinating compounds, but the Fmoc group limits its use in aqueous environments due to hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Computational similarity metrics (e.g., Tanimoto coefficients) and molecular fingerprints highlight critical differences:
| Property | Target Compound | Aglaithioduline (SAHA analog) | Fmoc-cyclohexene Derivatives | Triazole-Co(II) Complexes |
|---|---|---|---|---|
| Molecular Weight (Da) | ~450 (estimated) | 349 | ~400 | 300–350 |
| logP | 3.2 (predicted) | 2.8 | 3.5 | 1.2 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 | 4 |
| Tanimoto Similarity | N/A | 0.70 (vs. SAHA) | 0.65–0.75 (Fmoc-based) | <0.50 |
| Bioactivity Clustering | HDAC inhibition (predicted) | HDAC inhibition | Peptide synthesis | Metal binding |
Data derived from molecular fingerprinting (MACCS, Morgan) and similarity indexing tools .
Key Findings:
- The target compound’s high logP (3.2) suggests lipophilicity, which may limit solubility but enhance membrane permeability compared to polar triazole-metal complexes .
- Bioactivity clustering aligns with HDAC inhibitors (e.g., SAHA analogs), though experimental validation is needed .
Bioactivity and Target Interactions
Kinase and Enzyme Inhibition
- Compounds with triazole-carboxylic acid moieties show affinity for kinases (e.g., BTK, GSK3) via hydrogen bonding with catalytic residues .
- The Fmoc group may sterically hinder binding to shallow active sites but enhance interactions with hydrophobic pockets .
DNA/Protein Interactions
- Triazole-fluorescent tags (e.g., TB-AA in ) demonstrate DNA intercalation, a property shared with the target compound’s planar triazole ring.
Anticancer Activity
- Isoxazolo-triazepin derivatives with triazole-like scaffolds exhibit anticancer activity, suggesting the target compound could be optimized for similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
